molecular formula C6H9FO3 B13529573 3-Cyclopropyl-2-fluoro-3-hydroxypropanoic acid

3-Cyclopropyl-2-fluoro-3-hydroxypropanoic acid

Cat. No.: B13529573
M. Wt: 148.13 g/mol
InChI Key: FJWCEGMJTZNLNH-UHFFFAOYSA-N
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Description

3-Cyclopropyl-2-fluoro-3-hydroxypropanoic acid is an organic compound with the molecular formula C6H9FO3. This compound is characterized by the presence of a cyclopropyl group, a fluorine atom, and a hydroxyl group attached to a propanoic acid backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-2-fluoro-3-hydroxypropanoic acid can be achieved through various synthetic routes. One common method involves the use of E. coli coexpressing specific enzymes such as methylmalonyl CoA synthase, methylmalonyl CoA reductase, and malonate transmembrane protein. This biocatalytic approach allows for the production of the compound with high efficiency and environmental benefits .

Industrial Production Methods

Industrial production of this compound may involve large-scale fermentation processes using genetically engineered microorganisms. These processes are designed to optimize yield and purity while minimizing environmental impact. The use of biocatalysts in industrial settings offers a sustainable alternative to traditional chemical synthesis methods .

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-2-fluoro-3-hydroxypropanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carboxylic acid group can be reduced to form alcohols.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the carboxylic acid group may produce primary alcohols .

Scientific Research Applications

3-Cyclopropyl-2-fluoro-3-hydroxypropanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-2-fluoro-3-hydroxypropanoic acid involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom can enhance the compound’s binding affinity to target proteins, leading to increased efficacy. The hydroxyl group may participate in hydrogen bonding interactions, further stabilizing the compound’s binding to its target. These interactions can modulate various biological processes, making the compound a valuable tool for studying molecular mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclopropyl-2-fluoro-3-hydroxypropanoic acid is unique due to the combination of the cyclopropyl group, fluorine atom, and hydroxyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. The presence of the fluorine atom enhances stability and bioactivity, while the cyclopropyl group adds rigidity to the molecule, influencing its reactivity and interactions with biological targets .

Properties

Molecular Formula

C6H9FO3

Molecular Weight

148.13 g/mol

IUPAC Name

3-cyclopropyl-2-fluoro-3-hydroxypropanoic acid

InChI

InChI=1S/C6H9FO3/c7-4(6(9)10)5(8)3-1-2-3/h3-5,8H,1-2H2,(H,9,10)

InChI Key

FJWCEGMJTZNLNH-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(C(C(=O)O)F)O

Origin of Product

United States

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